Imidazo[1,2-a]pyrazine-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazine-6-thiol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrazine-6-thiol can be synthesized through various methods. One common approach involves the iodine-catalyzed synthesis, which is efficient and yields good results. This method typically involves a three-component condensation reaction between an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide . The reaction proceeds under mild conditions and produces the desired imidazo[1,2-a]pyrazine derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and condensation reactions are likely employed. These methods are favored in industrial settings due to their efficiency, cost-effectiveness, and ability to produce large quantities of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyrazine-6-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyrazine-6-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyrazine-6-thiol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the catalytic active site and peripheral anionic site of the enzyme, inhibiting its activity . This dual binding mechanism enhances its inhibitory potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazine: A closely related compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused ring system, known for its applications in drug development and organic synthesis.
Uniqueness
Imidazo[1,2-a]pyrazine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets and enables the formation of diverse derivatives through chemical modifications.
Eigenschaften
CAS-Nummer |
763916-91-2 |
---|---|
Molekularformel |
C6H5N3S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
imidazo[1,2-a]pyrazine-6-thiol |
InChI |
InChI=1S/C6H5N3S/c10-6-4-9-2-1-7-5(9)3-8-6/h1-4,10H |
InChI-Schlüssel |
OGVXUXVKFYOOIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=CC2=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.